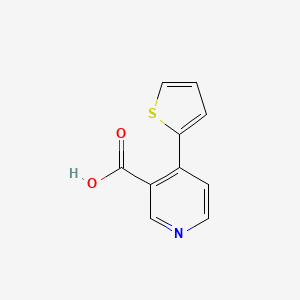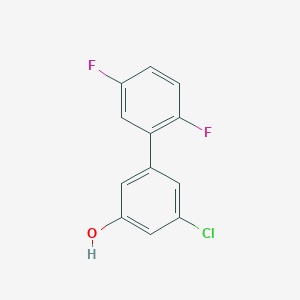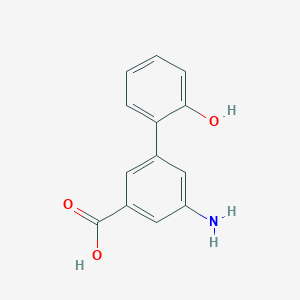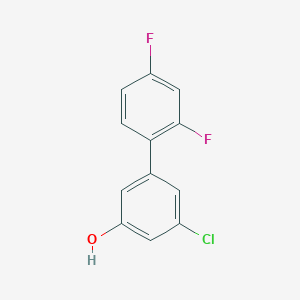
4-(Tert-butyldiphenylsilyloxy)butanal
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Protection and Synthesis Applications
Hydroxyl Group Protection : A pivotal role of tert-butyldiphenylsilyl compounds, such as 4-(tert-butyldiphenylsilyloxy)butanal, is in the protection of hydroxyl groups in chemical syntheses. These compounds are used to prevent reactions at the hydroxyl group during certain stages of a synthesis, allowing for specific modifications of other parts of a molecule. They offer stability under various conditions and are easily removable when needed (Corey & Venkateswarlu, 1972).
Synthesis of Prostaglandins : These silyl ethers have found applications in the synthesis of prostaglandins, a group of physiologically active lipid compounds (Corey & Venkateswarlu, 1972).
Glycoconjugate Synthesis : The reagent is useful in glycoconjugate synthesis, enabling the protection and selective functionalization of sugar molecules. This is crucial in the synthesis of complex biological molecules and potential drug candidates (Kinzy & Schmidt, 1987).
Analytical and Diagnostic Applications
- Quantitative Analysis in Clinical Chemistry : Tert-butyldiphenylsilyl derivatives have been used in the quantitative analysis of catecholamine metabolites in urine, which is important for the diagnosis and monitoring of various medical conditions, such as neuroblastoma and melanoma (Muskiet et al., 1981).
Other Applications
Enantioenriched Compound Synthesis : The compound has been utilized in the synthesis of enantioenriched allenylindium reagents. These reagents are used in the addition to aldehydes to form compounds with specific stereochemistry, which is vital in pharmaceutical synthesis (Johns, Grant, & Marshall, 2003).
Protective Group in Nucleoside Synthesis : It serves as a protecting group in the synthesis of deoxynucleosides, an essential component in nucleic acid chemistry, aiding in the development of modified DNA or RNA molecules (Ogilvie, 1973).
Antimalarial Drug Synthesis : It has been used in the synthesis of potent antimalarial alkaloids, demonstrating its role in the development of therapeutic agents (Ooi et al., 2001).
Design of Multi-Probe Assays for Mercury Detection : In the field of environmental chemistry, it has been incorporated in the design of fluorometric probes for the detection of mercury, showcasing its utility in environmental monitoring and public health (Mubarok et al., 2016).
Direcciones Futuras
While specific future directions for 4-(Tert-butyldiphenylsilyloxy)butanal are not mentioned in the search results, there is ongoing research into the production of butanol from biomass . This research is exploring the efficient butanol production of “designed” and modified biomass . Additionally, there is interest in cyanobacterial biobutanol production, which could provide a sustainable method for producing this important biofuel .
Propiedades
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxybutanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2Si/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-16H,10-11,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGNMIFTOBCQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446615 | |
| Record name | 4-(tert-butyldiphenylsilyloxy)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyldiphenylsilyloxy)butanal | |
CAS RN |
127793-62-8 | |
| Record name | 4-(tert-butyldiphenylsilyloxy)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


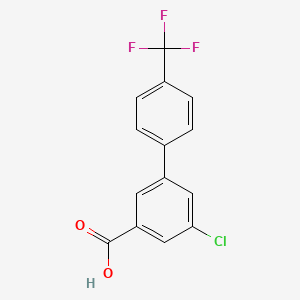
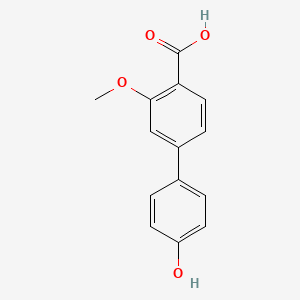
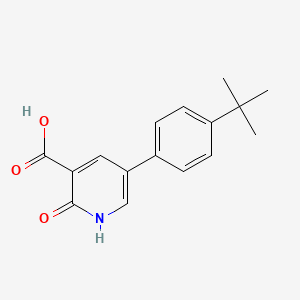
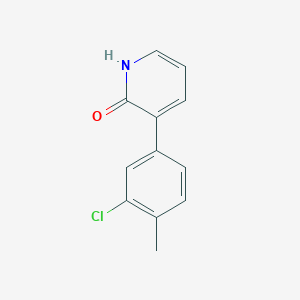
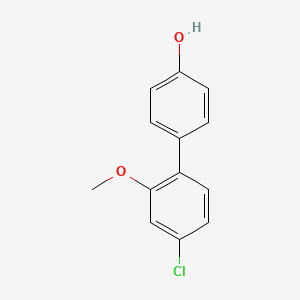
![2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol](/img/structure/B3046639.png)
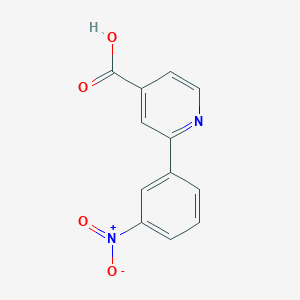
![2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol](/img/structure/B3046642.png)


